molecular formula C9H11NaO3S B7737263 sodium;4-propan-2-ylbenzenesulfonate

sodium;4-propan-2-ylbenzenesulfonate

Cat. No.: B7737263
M. Wt: 222.24 g/mol
InChI Key: QEKATQBVVAZOAY-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 4-propan-2-ylbenzenesulfonate, also known as sodium cumenesulfonate, is an organic compound with the molecular formula C9H11NaO3S. It is a white crystalline powder that is soluble in water and alcohols. This compound is widely used as a surfactant and emulsifier in various industrial applications due to its excellent wetting and dispersing properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium 4-propan-2-ylbenzenesulfonate is typically synthesized through the sulfonation of cumene (isopropylbenzene) followed by neutralization with sodium hydroxide. The reaction involves the following steps:

Industrial Production Methods

In industrial settings, the production of sodium 4-propan-2-ylbenzenesulfonate follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process typically involves continuous flow reactors and automated control systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Sodium 4-propan-2-ylbenzenesulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted benzene derivatives .

Scientific Research Applications

Sodium 4-propan-2-ylbenzenesulfonate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of sodium 4-propan-2-ylbenzenesulfonate primarily involves its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better wetting and dispersion of particles. This property is particularly useful in cleaning and emulsifying applications. The compound interacts with hydrophobic and hydrophilic regions of molecules, facilitating their solubilization and dispersion .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium 4-propan-2-ylbenzenesulfonate is unique due to its specific balance of hydrophobic and hydrophilic properties, making it particularly effective as a surfactant and emulsifier in various applications. Its isopropyl group provides a distinct steric and electronic environment compared to other similar compounds, influencing its reactivity and interaction with other molecules .

Properties

IUPAC Name

sodium;4-propan-2-ylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3S.Na/c1-7(2)8-3-5-9(6-4-8)13(10,11)12;/h3-7H,1-2H3,(H,10,11,12);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEKATQBVVAZOAY-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.